molecular formula C20H17FN6O3 B2982815 2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 579440-50-9

2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2982815
CAS No.: 579440-50-9
M. Wt: 408.393
InChI Key: MNTYQPJBTMALSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It contains a pyrrolo[2,3-b]quinoxaline core, which is a type of heterocyclic compound . The molecule also contains a fluoro-nitrophenyl group and a propyl-carboxamide group attached to the quinoxaline core .

Scientific Research Applications

Antimicrobial Activity

Pyrrolo[1,2-a]quinoxaline derivatives have been investigated for their antimicrobial properties. For instance, certain pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as novel therapeutic agents in tuberculosis treatment (Guillon et al., 2004).

Optical Properties

The optical properties of pyrrolo[2,3-b]quinoxaline derivatives, including fluorescence and aggregation-induced emission enhancement (AIEE), have been extensively studied. Compounds based on the pyrrolo[2,3-b]quinoxaline system exhibit non-fluorescent behavior in solution but show AIEE upon water addition and in solid state. This characteristic is promising for applications in materials science and bioimaging (Goszczycki et al., 2017).

Anticancer Activity

Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has demonstrated their potential in anticancer therapy. These compounds, synthesized through various methods including microwave irradiation, have shown significant cytotoxic activity against several carcinoma cell lines, suggesting their utility as novel anticancer agents (Bhatt et al., 2015).

Excited-State Intramolecular Proton Transfer (ESIPT)

Studies on azole-quinoline-based fluorophores inspired by ESIPT have shed light on their photophysical behaviors. These compounds exhibit dual emissions, including normal emission and ESIPT emission, with a significant Stokes shift. Their emission properties vary with solvent polarity, providing insights into their potential applications in sensing and optical materials (Padalkar & Sekar, 2014).

Properties

IUPAC Name

2-amino-1-(4-fluoro-3-nitrophenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3/c1-2-9-23-20(28)16-17-19(25-14-6-4-3-5-13(14)24-17)26(18(16)22)11-7-8-12(21)15(10-11)27(29)30/h3-8,10H,2,9,22H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTYQPJBTMALSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.